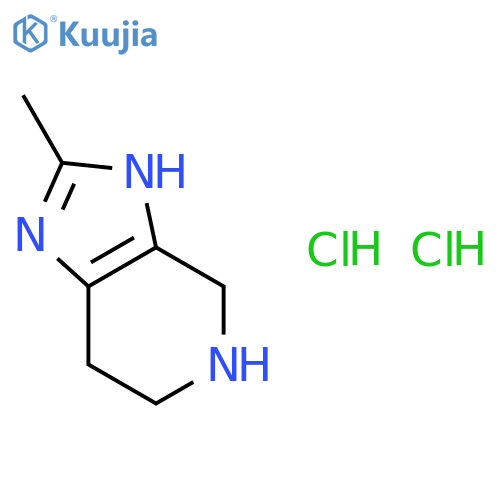

Cas no 485402-39-9 (2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)

2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

- 2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride

-

- MDL: MFCD06796156

- インチ: InChI=1S/C7H11N3.2ClH/c1-5-9-6-2-3-8-4-7(6)10-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H

- InChIKey: YXZHZOPFKSZUCI-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.CC1=NC2=C(CNCC2)N1

計算された属性

- せいみつぶんしりょう: 209.04900

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

じっけんとくせい

- PSA: 40.71000

- LogP: 2.29660

2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-111715-10g |

2-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |

485402-39-9 | 95% | 10g |

$2159.0 | 2023-08-31 | |

| eNovation Chemicals LLC | D968677-250mg |

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride |

485402-39-9 | 95% | 250mg |

$190 | 2024-07-28 | |

| Enamine | EN300-111715-5.0g |

2-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |

485402-39-9 | 95% | 5g |

$912.0 | 2023-05-03 | |

| Chemenu | CM253150-10g |

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride |

485402-39-9 | 95+% | 10g |

$1628 | 2021-08-04 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0114S-500mg |

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride |

485402-39-9 | 96% | 500mg |

¥1302.85 | 2025-01-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54360-250mg |

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride... |

485402-39-9 | 250mg |

¥1088.0 | 2022-04-27 | ||

| TRC | B101590-100mg |

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride |

485402-39-9 | 100mg |

$ 135.00 | 2022-04-02 | ||

| TRC | B101590-50mg |

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride |

485402-39-9 | 50mg |

$ 95.00 | 2022-04-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MI997-250mg |

2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride |

485402-39-9 | 97% | 250mg |

763CNY | 2021-05-08 | |

| Enamine | EN300-111715-0.5g |

2-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |

485402-39-9 | 95% | 0.5g |

$178.0 | 2023-08-31 |

2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochlorideに関する追加情報

Introduction to 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-cpyridine dihydrochloride (CAS No. 485402-39-9)

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-cpyridine dihydrochloride (CAS No. 485402-39-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the imidazocpyridine class of molecules, which are known for their diverse pharmacological applications. The presence of both imidazole and pyridine rings in its structure imparts a rich scaffold for further chemical modifications and biological evaluations.

The imidozocpyridine core of this molecule is a key feature that contributes to its potential therapeutic relevance. Heterocyclic compounds of this nature have been extensively studied for their role in modulating various biological pathways. In particular, the tetrahydro substitution at the 4,5,6,7 positions introduces conformational flexibility, which can be exploited to optimize binding interactions with biological targets. This structural motif is often found in bioactive molecules that exhibit properties such as receptor binding affinity and metabolic stability.

Recent advancements in drug discovery have highlighted the importance of imidazocpyridine derivatives in the development of novel therapeutic agents. These compounds have shown promise in various preclinical studies as scaffolds for targeting enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. The dihydrochloride salt form of this compound enhances its solubility and bioavailability, making it a more suitable candidate for further pharmacokinetic studies and clinical trials.

One of the most compelling aspects of 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-cpyridine dihydrochloride is its potential as a lead compound for drug development. The methyl group at the 2-position and the dihydrochloride counterion contribute to the overall stability and reactivity of the molecule. This balance allows for facile derivatization while maintaining structural integrity, which is crucial for optimizing pharmacological properties.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The construction of the imidozocpyridine ring system typically requires careful control over reaction conditions to ensure high yield and purity. Techniques such as cyclization reactions and nucleophilic substitutions are commonly employed to build this complex framework. The final step often involves salt formation to improve handling and storage characteristics.

In terms of biological activity, preliminary studies have suggested that 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-cpyridine dihydrochloride may exhibit inhibitory effects on certain enzymes implicated in disease pathways. For instance, it has shown potential as an antagonist against receptors involved in pain modulation and inflammation. These findings are particularly intriguing given the growing interest in targeting these pathways for therapeutic intervention.

The di-hydrochloride form is particularly advantageous in pharmaceutical formulations due to its enhanced solubility in water-based media. This property is critical for oral and intravenous administration routes, where bioavailability is a key determinant of drug efficacy. Additionally, the chloride counterion can influence the compound's interaction with biological targets by affecting its charge state at physiological pH levels.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding affinity of 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-cpyridine dihydrochloride to potential target proteins. These simulations have provided insights into how structural modifications can enhance binding interactions without compromising overall activity. Such computational approaches are now standard practice in modern drug discovery pipelines.

The compound's structural diversity also makes it an attractive candidate for library screening programs aimed at identifying novel bioactive molecules. By varying substituents on the imidazocpyridine core or exploring different salt forms, 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-cpyridine dihydrochloride could serve as a foundation for generating a series of derivatives with tailored pharmacological profiles.

In conclusion, 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-cpyridine dihydrochloride (CAS No. 485402-39-9) represents a promising scaffold for pharmaceutical development with significant potential in addressing various therapeutic areas. Its unique structural features combined with favorable physicochemical properties make it an ideal candidate for further investigation into its biological activities and clinical applications.

485402-39-9 (2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride) 関連製品

- 2229240-58-6(2-hydroxy-2-methyl-3-(4-methylthiophen-2-yl)propanoic acid)

- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)

- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)

- 2727073-66-5([(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride)

- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)

- 1314677-99-0(2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)

- 666699-73-6(2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)

- 2248348-14-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate)

- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)

- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)